N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-10-6-7-12-16(8-10)24-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIWHMFXBTYJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.36 g/mol. The compound features a chromene core substituted with a benzothiazole moiety, which is known for its pharmacological significance.
Antihistaminic Activity
Research has demonstrated that compounds with similar structures exhibit significant antihistaminic activity. For instance, studies have shown that certain derivatives can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use in treating allergic reactions and asthma .
| Compound | Inhibition (%) | Dose (μmol) |
|---|---|---|
| 6-k | 100 | 50 |
| 3e | 49.3 | Not specified |
| 3o | 94.8 | Not specified |
Antimicrobial and Anticancer Properties
This compound has also been evaluated for its antimicrobial and anticancer activities. Preliminary studies indicate that the compound may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells. This effect is attributed to its ability to modulate various molecular targets involved in cell proliferation and survival.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific receptors and enzymes, influencing pathways related to inflammation and cell growth.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against various cancer cell lines. For example, studies reported an IC50 value of against certain cancer types, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide to its structural analogs, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key analogues include:
Pyridine-Thiazolidinone Hybrids (6a–j): Example: 6a (N-[2-phenyl-4-oxo-thiazolidin-3-yl]-pyridine-3-carboxamide) features a pyridine ring instead of chromene. Substitutions on the phenyl ring (e.g., chloro, hydroxy) modulate antimicrobial potency. For instance, 6b (2-chlorophenyl derivative) showed enhanced activity against S. aureus (MIC: 12.5 µg/mL) compared to 6a (MIC: 25 µg/mL) . 6i (4-hydroxy-3-methoxy-5-nitrophenyl derivative) exhibited broad-spectrum antifungal activity against C. albicans (MIC: 6.25 µg/mL), comparable to fluconazole .
6-Chloro-N-(6-fluoro-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (): Chloro and methyl substituents on the chromene ring could influence electron distribution, affecting binding to microbial targets .
Physicochemical Properties
Melting points and solubility vary with substituents:
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| 6a (pyridine-thiazolidinone) | 184–186 | 57 | Phenyl, 6-methyl-benzothiazole |
| 6i (nitrophenyl derivative) | 256–257 | 59 | 4-Hydroxy-3-methoxy-5-nitrophenyl |
| 6j (furan derivative) | 223–225 | 59 | Furan-2-yl |
| Target Chromene Compound | Not reported | N/A | 4-Oxo-chromene, 6-methyl-benzothiazole |
The absence of polar groups (e.g., nitro or hydroxy) may reduce aqueous solubility relative to 6i .
Key Research Findings and Implications
Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance antimicrobial activity by improving target binding .
Scaffold Flexibility : Replacing pyridine with chromene may alter pharmacokinetics; chromene’s planar structure could improve DNA intercalation or enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves three key steps:
Benzothiazole ring formation : Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.
Chromene assembly : Cyclization of substituted salicylaldehyde derivatives via Knoevenagel or Pechmann condensation.
Carboxamide functionalization : Coupling the benzothiazole and chromene moieties using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Optimization : Yield improvements (60–75%) require strict control of temperature (60–80°C), solvent polarity, and stoichiometric ratios. Catalysts like p-toluenesulfonic acid enhance cyclization efficiency .
Q. What structural characterization techniques are most effective for confirming the molecular geometry of this compound?
- Primary methods :
- X-ray crystallography : Resolves bond lengths and angles; SHELX programs are standard for refinement (e.g., SHELXL for small-molecule structures) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl group at C6 of benzothiazole, chromene carbonyl at δ 175–180 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H] ~ 379.08) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- In vitro assays :
- Anticancer activity : IC values of 8–15 µM against HeLa and MCF-7 cell lines via tubulin polymerization inhibition .
- Enzyme inhibition : Moderate inhibition (40–60%) of COX-2 and 11β-HSD1, linked to anti-inflammatory and metabolic disease applications .
- Mechanistic insights : Competitive binding to enzyme active sites confirmed via fluorescence quenching and molecular docking .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting strategies :
Assay standardization : Validate cell line viability (e.g., MTT vs. resazurin assays) and enzyme sources (recombinant vs. tissue-extracted proteins).
Compound stability : Monitor degradation in DMSO stock solutions (e.g., HPLC purity checks at t = 0, 24, 48 hours) .
Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence assays .
Q. What strategies optimize the synthetic route for scalability without compromising purity?
- Key parameters :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
- Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl on silica) to reduce waste .
- Continuous flow chemistry : Achieve 85% yield in microreactors for the carboxamide coupling step, reducing reaction time from 12h to 2h .
Q. How does the methyl group at C6 of the benzothiazole moiety influence structure-activity relationships (SAR)?
- SAR insights :
- Hydrophobicity : The 6-methyl group enhances logP by 0.5 units, improving membrane permeability (Caco-2 P > 10 cm/s) .
- Steric effects : Methyl substitution reduces torsional flexibility, increasing selectivity for 11β-HSD1 over 11β-HSD2 (10-fold selectivity ratio) .
- Comparison : Analogues with Cl or OCH at C6 show reduced potency (IC > 20 µM), highlighting the methyl group's critical role .
Q. What computational methods predict binding modes with biological targets?
- Approaches :
- Molecular docking (AutoDock Vina) : Simulate interactions with tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR), prioritizing poses with H-bonds to Arg369 and hydrophobic contacts with Leu352 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Use Gaussian-derived electrostatic potential maps to correlate chromene carbonyl polarization with activity .
Q. How can researchers address solubility limitations in biological assays?
- Solutions :
- Co-solvent systems : Use 5% DMSO + 10% PEG-400 in PBS to achieve 200 µM solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
